3-(Cyclopenta-1,3-dien-1-yl)pyridine

Catalog No.
S15120855
CAS No.
62113-28-4
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclopenta-1,3-dien-1-yl)pyridine

CAS Number

62113-28-4

Product Name

3-(Cyclopenta-1,3-dien-1-yl)pyridine

IUPAC Name

3-cyclopenta-1,3-dien-1-ylpyridine

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h1-4,6-8H,5H2

InChI Key

RJYXRYKLMUKUEU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1C2=CN=CC=C2

3-(Cyclopenta-1,3-dien-1-yl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a cyclopentadiene moiety. Its molecular formula is C10H11NC_{10}H_{11}N and it has a molecular weight of 145.20 g/mol. The compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties. The cyclopentadiene unit enhances its reactivity in various

  • Oxidation: This compound can be oxidized to produce various pyridine derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield cyclopentyl-substituted pyridines, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents such as halogens or sulfonyl chlorides.

The products formed from these reactions include substituted pyridines and cyclopentyl derivatives, depending on the specific conditions and reagents used in the reactions .

Research indicates that 3-(Cyclopenta-1,3-dien-1-yl)pyridine and its derivatives exhibit potential biological activities. Notably, they have been studied for their hypoglycemic effects and as calcium channel antagonists, suggesting their utility in managing conditions like diabetes and hypertension. The compound's ability to interact with various molecular targets also positions it as a candidate for further pharmacological exploration .

The synthesis of 3-(Cyclopenta-1,3-dien-1-yl)pyridine can be achieved through several methodologies:

  • Multicomponent Condensation: A common approach involves the reaction of malononitrile with hydrogen sulfide, aldehydes, and 1-(cyclopentadiene) derivatives under basic conditions (e.g., using triethylamine).
  • Diels-Alder Reactions: Given the high reactivity of cyclopentadiene, it can participate in Diels-Alder reactions to form this compound.
  • Electrophilic Aromatic Substitution: This method allows for the introduction of the cyclopentadiene moiety onto the pyridine ring through electrophilic attack.

While laboratory-scale synthesis is well-documented, industrial production methods remain less explored .

3-(Cyclopenta-1,3-dien-1-yl)pyridine finds applications in various fields:

  • Organic Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • Pharmaceutical Research: Its derivatives are being investigated for potential therapeutic applications due to their biological activities.
  • Material Science: The compound is utilized in developing fluorescent probes and inhibitors targeting protein kinases .

The mechanism of action for 3-(Cyclopenta-1,3-dien-1-yl)pyridine involves interactions with various molecular targets. For example, its derivatives may act as antagonists of calcium channels, influencing cellular signaling pathways. Additionally, the compound shows potential in inhibiting protein kinases, which are crucial in many signaling cascades within cells .

Similar Compounds

Several compounds share structural similarities with 3-(Cyclopenta-1,3-dien-1-yl)pyridine:

  • 2-(Cyclopent-3-en-1-yl)pyridine: This compound features a similar cyclopentene structure but differs in the position of substitution on the pyridine ring.
  • 1-(Cyclopent-1-en-1-yl)pyrrolidine: Instead of a pyridine ring, this compound contains a pyrrolidine ring, affecting its chemical properties and reactivity.

Uniqueness

The uniqueness of 3-(Cyclopenta-1,3-dien-1-yl)pyridine lies in its specific substitution pattern on the pyridine ring and the presence of the cyclopentadiene moiety. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these structural features contributes to its potential applications in medicinal chemistry and materials science .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

143.073499291 g/mol

Monoisotopic Mass

143.073499291 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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